molecular formula C16H17N3O B2354534 Phenyl 4-(2-pyridyl)piperazinyl ketone CAS No. 166438-06-8

Phenyl 4-(2-pyridyl)piperazinyl ketone

Cat. No.: B2354534
CAS No.: 166438-06-8
M. Wt: 267.332
InChI Key: DODMPXGYBRIUJQ-UHFFFAOYSA-N
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Description

Phenyl 4-(2-pyridyl)piperazinyl ketone is a chemical compound with the molecular formula C16H17N3O and a molecular weight of 267.33 g/mol . It is characterized by the presence of a phenyl group, a pyridyl group, and a piperazinyl ketone moiety. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 4-(2-pyridyl)piperazinyl ketone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-(2-pyridyl)piperazinyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Phenyl 4-(2-pyridyl)piperazinyl ketone has several applications in scientific research:

Comparison with Similar Compounds

Phenyl 4-(2-pyridyl)piperazinyl ketone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Phenyl 4-(2-pyridyl)piperazinyl ketone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of the Compound

This compound is a piperazine derivative characterized by its unique structure that includes a phenyl group and a pyridine moiety. This structural configuration is associated with various pharmacological properties, particularly in the modulation of neurotransmitter systems.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes.

  • Neurotransmitter Modulation : The compound has been shown to influence serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions.
  • Enzyme Inhibition : It acts as an inhibitor for certain phosphodiesterases (PDEs), particularly PDE4, which is involved in the hydrolysis of cyclic AMP (cAMP) and plays a role in inflammatory responses .

Antidepressant Effects

Recent studies have highlighted the antidepressant potential of this compound. It exhibits significant serotonin reuptake inhibition, as demonstrated in various animal models. For instance, a related compound showed a reduction in immobility times in the forced swimming test (FST), suggesting an antidepressant-like effect .

Anticancer Properties

The compound has also been investigated for its anticancer activities. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines. For example, derivatives related to this compound have shown promising results against colorectal and lung cancer cell lines, with IC50 values in the low micromolar range .

Data Table: Biological Activity Summary

Biological Activity Effect IC50 Value Reference
Serotonin Reuptake InhibitionAntidepressant-like effectsNot specified
Antiproliferative ActivityInhibition of cancer cell growth0.32 μM (COLO205)
PDE4 InhibitionAnti-inflammatory potentialSubmicromolar range

Case Studies

  • Antidepressant Study : A study involving a related piperazine derivative demonstrated its ability to stabilize serotonin levels in vivo, effectively counteracting depressive behaviors induced by p-chloroamphetamine in rats .
  • Anticancer Research : Another investigation focused on a series of phenyl alkyl ketones, including derivatives of this compound, revealed that specific modifications could enhance their potency against cancer cells, with some compounds achieving IC50 values as low as 0.32 μM against colorectal adenocarcinoma cells .

Pharmacokinetics and ADMET Properties

The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics. Studies indicate good bioavailability and stability in metabolic conditions, although some derivatives may present risks for drug-drug interactions due to their structural properties .

Properties

IUPAC Name

phenyl-(4-pyridin-2-ylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c20-16(14-6-2-1-3-7-14)19-12-10-18(11-13-19)15-8-4-5-9-17-15/h1-9H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODMPXGYBRIUJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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